molecular formula C20H19N3O3S B2794230 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 484695-76-3

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2794230
CAS No.: 484695-76-3
M. Wt: 381.45
InChI Key: TXIAXKJMKHVHHY-UHFFFAOYSA-N
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Description

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with carbon disulfide and an appropriate alkylating agent to form the oxadiazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride to introduce the methoxyphenyl group. The final step involves the coupling of this intermediate with 1,2,3,4-tetrahydroquinoline under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group may play key roles in binding to these targets, while the tetrahydroquinoline moiety could influence the compound’s overall conformation and activity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one apart is the specific combination of functional groups, which may confer unique properties such as enhanced biological activity or specific interactions with molecular targets. This makes it a valuable compound for further research and development.

Biological Activity

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a derivative of oxadiazole known for its diverse biological activities. Oxadiazoles are a class of compounds that have garnered attention due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol. The structure includes a tetrahydroquinoline moiety and an oxadiazole ring, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

A study evaluating various oxadiazole derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial properties. The presence of the oxadiazole ring enhances interaction with microbial targets, potentially disrupting cell wall synthesis or inhibiting metabolic pathways.

Compound Microbial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Ciprofloxacin (Control)Staphylococcus aureus18
Ciprofloxacin (Control)Escherichia coli16

The compound showed inhibition zones comparable to standard antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells) revealed that the compound exhibited selective cytotoxicity. The results indicated that at certain concentrations, the compound increased cell viability in non-cancerous cells while effectively reducing viability in cancerous cells.

Dose (µM) A549 Cell Viability (%) HepG2 Cell Viability (%)
6120115
12110112
259590
507570
1005045

The data suggest a dose-dependent response where higher concentrations lead to reduced viability in cancer cells .

The proposed mechanism for the biological activity of this compound involves interference with cellular processes through the inhibition of specific enzymes or disruption of membrane integrity. The oxadiazole moiety is believed to play a critical role in binding to target sites within microbial and cancerous cells .

Case Studies

Several studies have focused on related oxadiazole derivatives that provide insight into the potential therapeutic applications of compounds like This compound :

  • Antimicrobial Efficacy : A study found that derivatives with methoxy substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
  • Anticancer Properties : Research on structurally similar compounds revealed promising results against various cancer cell lines. These compounds often showed selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-16-9-4-7-15(12-16)19-21-22-20(26-19)27-13-18(24)23-11-5-8-14-6-2-3-10-17(14)23/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIAXKJMKHVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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